molecular formula C12H25NO B13251896 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL

4-[(2-Ethylbutyl)amino]cyclohexan-1-OL

Cat. No.: B13251896
M. Wt: 199.33 g/mol
InChI Key: LSCHZOYMECFQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Ethylbutyl)amino]cyclohexan-1-OL is a cyclohexanol derivative featuring a secondary amine substituent at the 4-position of the cyclohexane ring, with a branched 2-ethylbutyl group.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-(2-ethylbutylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-10(4-2)9-13-11-5-7-12(14)8-6-11/h10-14H,3-9H2,1-2H3

InChI Key

LSCHZOYMECFQML-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC1CCC(CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-ethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylbutyl)amino]cyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

4-[(2-Ethylbutyl)amino]cyclohexan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • In Silico Drug-Likeness : Tools like SwissADME and ProTox-II predict that the target compound’s balanced logP and moderate polarity align with Lipinski’s rule of five, making it a viable drug candidate .
  • Synthetic Feasibility : The branched 2-ethylbutyl group may simplify synthesis compared to dibrominated or benzylated analogs, which require multi-step purification .

Biological Activity

4-[(2-Ethylbutyl)amino]cyclohexan-1-OL is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

4-[(2-Ethylbutyl)amino]cyclohexan-1-OL is characterized by its cyclohexane structure with an amino alcohol functional group. The presence of the ethylbutyl side chain contributes to its unique chemical properties, influencing its interactions with biological targets.

The biological activity of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. For instance, it has been suggested that similar compounds can act as inhibitors for certain enzyme pathways, potentially affecting cellular signaling and metabolic processes .

Antiproliferative Effects

Research has indicated that compounds similar to 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL exhibit antiproliferative properties against various cancer cell lines. For example, studies have shown that related amino alcohols can inhibit cell growth in lung, colon, and breast cancer models . The growth inhibition is often quantified using GI50 values, which represent the concentration required to inhibit 50% of cell growth.

Cell Line GI50 (µM)
Lung HOP-620.01
Colon HCT-1160.03
Breast MDA-MB-4350.04

This table illustrates the potency of related compounds, suggesting that 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL may also possess significant antiproliferative activity.

Neuroprotective Properties

Some studies have explored the neuroprotective effects of amino alcohols similar to 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress . The exact mechanisms remain an area of active research.

Case Studies

  • Cancer Cell Inhibition : A study evaluated the cytotoxic effects of various amino alcohols on human cancer cell lines, demonstrating that certain structural modifications enhanced their antiproliferative activity. The findings suggest a structure-activity relationship that could be leveraged for drug development .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and improved neuronal survival rates upon treatment with these compounds .

Safety and Toxicity

The safety profile of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that related compounds exhibit low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses . Further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of a cyclohexanol-derived amine with 2-ethylbutyl halides. For example, in analogous syntheses (e.g., dibenzylamino derivatives), reactions proceed in polar aprotic solvents like DMF with a base (e.g., K₂CO₃) to deprotonate the amine and facilitate alkylation . Optimization includes controlling stoichiometry (e.g., excess alkyl halide), reaction time (overnight stirring at room temperature), and purification via precipitation or column chromatography. Yield improvements may require inert atmospheres or microwave-assisted synthesis.

Q. How can the purity and structural identity of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL be verified?

  • Methodological Answer : Use tandem analytical techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., observed m/z ~296 for similar cyclohexanol derivatives) .
  • NMR Spectroscopy : Assign peaks for cyclohexanol hydroxyl (δ ~1.5–2.5 ppm), axial/equatorial protons, and 2-ethylbutyl chain (δ ~0.8–1.6 ppm). Compare with computed PubChem data for analogous structures .
  • Chromatography : HPLC or GC-MS with standards to assess purity (>95% by area normalization).

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer : Prioritize receptor-binding assays if structural analogs (e.g., cannabinoid-like cyclohexanols) show activity . Use competitive binding assays with radiolabeled ligands (e.g., CB1/CB2 receptors). For antimicrobial screening, employ microdilution assays against Gram-positive/negative bacteria. Always include positive controls (e.g., known agonists/inhibitors) and dose-response curves.

Advanced Research Questions

Q. How can enantiomeric resolution of 4-[(2-Ethylbutyl)amino]cyclohexan-1-OL be achieved, and what chiral analysis methods are suitable?

  • Methodological Answer :

  • Synthesis : Use chiral auxiliaries or enantioselective catalysis (e.g., Sharpless aminohydroxylation).
  • Resolution : Chiral HPLC with columns like Chiralpak IA/IB and mobile phases of hexane/isopropanol.
  • Analysis : Polarimetry or circular dichroism (CD) to confirm optical activity. Compare retention times with racemic mixtures .

Q. What strategies address low bioavailability observed in preclinical studies of this compound?

  • Methodological Answer :

  • Formulation : Co-administer with lipids or food to enhance solubility, as seen in cyclohexyl-containing drugs .
  • Prodrug Design : Modify the hydroxyl group to esters or carbonates for improved membrane permeability.
  • PK Studies : Monitor plasma concentration-time profiles in animal models using LC-MS/MS. Adjust dosing regimens based on t₁/₂ and Cₘₐₓ .

Q. How do structural modifications (e.g., halogenation or aryl substitution) impact pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives (e.g., brominated analogs like 4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol) . Test in bioassays (e.g., receptor binding, enzyme inhibition).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Compare with experimental IC₅₀ values .

Q. What analytical methods resolve contradictions in reported spectral data for similar cyclohexanol derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/MS data with PubChem entries and published spectra (e.g., for 4-hydroxy-2,2-dimethylcyclohexanone) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals. Reanalyze samples under standardized conditions (e.g., solvent, temperature) .

Methodological Resources

  • Synthesis Protocols : Refer to European Patent Application steps for analogous amino-cyclohexanol synthesis .
  • Toxicity Screening : Follow EPA DSSTox guidelines for in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
  • Data Reproducibility : Use PubChem’s computed properties (e.g., InChIKey, SMILES) as benchmarks for structural verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.